molecular formula C20H25NO4 B2842851 Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232806-08-4

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2842851
CAS No.: 1232806-08-4
M. Wt: 343.423
InChI Key: PBHFCSTXCRVTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound with the formula C20H25NO4 and a molecular weight of 343.42 . It is used in proteomics research . This compound is a derivative of Butamben, which is known to enhance BMP-2-stimulated commitment of C2C12 cells into osteoblasts with induction of voltage-gated potassium channel expression .

Scientific Research Applications

Synthesis and Chemical Properties

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound that can participate in various chemical reactions due to its functional groups. For instance, it has been utilized in the synthesis of complex molecules and in the study of chemical reactions. The compound's ability to undergo reactions such as aminohydroxylation and dihydroxylation underlines its versatility in synthetic chemistry. This has been demonstrated in the highly diastereoselective synthesis of complex sugar derivatives, highlighting its role in the asymmetric synthesis of important biomolecules (Csatayová et al., 2011).

Antibacterial Applications

Compounds related to this compound have been explored for their antibacterial properties. For example, derivatives of this compound have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This is particularly relevant in the context of developing new antimicrobials in response to increasing antibiotic resistance. The synthesis of novel benzoxazine derivatives and their evaluation against bacterial strains offer insights into the potential of such compounds in medical applications (Shakir et al., 2020).

Optical and Material Science

In the field of materials science, this compound and its derivatives can contribute to the development of new materials with unique optical properties. Research into Schiff base compounds derived from similar structures has revealed their potential in creating materials with nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The study of these compounds provides a foundation for designing materials with desirable optical limiting properties, opening avenues for their use in optical devices (Abdullmajed et al., 2021).

Gastroprotective Effects

The exploration of this compound derivatives for their biological activities extends to gastroprotective effects. Studies on related compounds have demonstrated their potential in protecting against gastric ulcers, suggesting avenues for developing new therapeutic agents for gastrointestinal disorders. The gastroprotective activity of such compounds, evidenced through increased mucus secretion and modulation of antioxidative enzymes, highlights the therapeutic potential of derivatives of this compound in treating gastric mucosal injuries (Halabi et al., 2014).

Mechanism of Action

Butamben derivatives, such as Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate, are known to enhance BMP-2-stimulated commitment of C2C12 cells into osteoblasts with induction of voltage-gated potassium channel expression .

Properties

IUPAC Name

butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFCSTXCRVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.